molecular formula C10H13N3O4 B10904020 methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate

methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B10904020
M. Wt: 239.23 g/mol
InChI Key: KXTUDYDIDLIMEE-UHFFFAOYSA-N
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Description

Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group, a nitro group, and a pyrazole ring, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

The synthesis of methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, which provides the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:

The unique combination of the cyclopropyl and nitro groups in this compound makes it distinct and valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 2-(5-cyclopropyl-3-nitropyrazol-1-yl)propanoate

InChI

InChI=1S/C10H13N3O4/c1-6(10(14)17-2)12-8(7-3-4-7)5-9(11-12)13(15)16/h5-7H,3-4H2,1-2H3

InChI Key

KXTUDYDIDLIMEE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C(=CC(=N1)[N+](=O)[O-])C2CC2

Origin of Product

United States

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